molecular formula C14H17N3O4 B11521180 3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B11521180
M. Wt: 291.30 g/mol
InChI Key: DVRSXMIJEYOQSF-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of a pyrrolidine ring substituted with a diethylamino group and a nitrophenyl group.

Preparation Methods

The synthesis of 3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves several steps. One common method starts with the reaction of 2,5-pyrrolidinedione with 4-nitrobenzaldehyde in the presence of a base to form the intermediate 3-(4-nitrophenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar compounds to 3-(Diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione include:

    3-(4-Aminophenyl)pyrrolidine-2,5-dione: This compound has an amino group instead of a nitro group.

    3-(4-Methylphenyl)pyrrolidine-2,5-dione: This compound has a methyl group instead of a nitro group.

    3-(4-Chlorophenyl)pyrrolidine-2,5-dione: This compound has a chloro group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

3-(diethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H17N3O4/c1-3-15(4-2)12-9-13(18)16(14(12)19)10-5-7-11(8-6-10)17(20)21/h5-8,12H,3-4,9H2,1-2H3

InChI Key

DVRSXMIJEYOQSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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